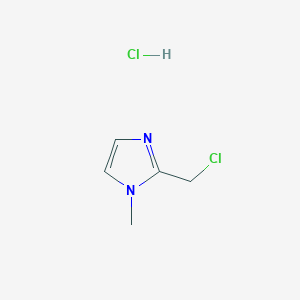

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

描述

属性

IUPAC Name |

2-(chloromethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPKQBKSBWIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383656 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78667-04-6 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Initial Cyclization

- Raw material: 3-amino-4-methylamino benzoic acid hydrochloride (61.2 g)

- Solvents: Dimethylformamide (DMF), acetonitrile, ethyl acetate

- Reagent: Chloroacetyl chloride (30 mL)

- Conditions: Slowly warmed to 50 °C, reacted for 2 hours with HPLC monitoring to ensure raw material <0.2%.

The reaction involves the cyclization of the amino acid derivative with chloroacetyl chloride in DMF or DMF/acetonitrile mixtures. After reaction, ethyl acetate or acetonitrile is added to precipitate the product, which is then filtered and purified by pH adjustment and washing with a water/acetonitrile mixture.

| Parameter | Details |

|---|---|

| Reaction temperature | 50 °C |

| Reaction time | 2 hours |

| Solvent system | DMF or DMF + acetonitrile |

| Workup | Precipitation with ethyl acetate or acetonitrile, pH adjustment to 4–5 with 3N NaOH |

| Yield | 85.5–87.7% |

| Purity (HPLC) | 99.21–99.29% |

| Product form | 2-(chloromethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride |

Chlorination to Form Acyl Chloride Intermediate

- Intermediate: 2-(chloromethyl)-1-methyl-1H-benzimidazole-5-carboxylic acid

- Reagents: Oxalyl chloride (22 mL) or sulfur oxychloride (24 mL)

- Solvents: Methylene dichloride or ethylene dichloride with catalytic DMF

- Conditions: 15–20 °C, 1 hour reaction

The acid intermediate is converted to the corresponding acyl chloride via reaction with oxalyl chloride or sulfur oxychloride in dichloromethane, with DMF as catalyst. After reaction, the solvent is partially evaporated and ethyl acetate is added to remove excess reagents.

| Parameter | Details |

|---|---|

| Reaction temperature | 15–20 °C |

| Reaction time | 1 hour |

| Solvent | Methylene dichloride or ethylene dichloride |

| Catalyst | DMF |

| Yield | Quantitative (100%) |

Final Condensation Step (Optional for Derivatives)

This step involves condensation of the acyl chloride intermediate with nucleophilic amines such as 3-(pyridine-2-yl) alanine ethyl ester to form further functionalized derivatives. Reaction conditions typically involve organic solvents (ethyl acetate, acetonitrile, DMF) at 0–80 °C for 1–24 hours.

Alternate Preparation Method via Direct Chloromethylation

A literature example (RSC publication) describes the use of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride synthesized by chloromethylation of 1-methylimidazole using chloromethyl chloride or related reagents in anhydrous DMF. This method involves:

- Dissolving 1-methylimidazole in anhydrous DMF

- Adding chloromethyl chloride or equivalent chloromethylating agent under controlled temperatures

- Stirring for several hours

- Isolation of the hydrochloride salt by precipitation or crystallization

This method is useful for laboratory-scale synthesis and provides a direct route to the target compound without the need for benzimidazole intermediates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Cyclization + Chlorination (Patent CN104003977A, EP3153509A) | 3-amino-4-methylamino benzoic acid hydrochloride | Chloroacetyl chloride, oxalyl chloride | DMF, acetonitrile, dichloromethane | 50 (cyclization), 15–20 (chlorination) | 2 h (cyclization), 1 h (chlorination) | 85.5–87.7 (cyclization), ~100 (chlorination) | 99.2–99.3 | Industrially scalable, high purity |

| Direct Chloromethylation (Literature RSC) | 1-methylimidazole | Chloromethyl chloride | Anhydrous DMF | Ambient to moderate | Several hours | Not specified | Not specified | Suitable for lab scale, simpler reagents |

Research Findings and Analysis

- The cyclization route using 3-amino-4-methylamino benzoic acid derivatives is well documented in patents and offers high yields and purity suitable for industrial production. The process benefits from inexpensive starting materials and straightforward unit operations.

- The chlorination step using oxalyl chloride or sulfur oxychloride is efficient and quantitative, producing acyl chloride intermediates that can be further derivatized.

- The direct chloromethylation of 1-methylimidazole in DMF provides a simpler laboratory-scale route but may require careful control of reaction conditions and purification steps.

- Analytical data from patents indicate high purity (>99%) of the final products confirmed by HPLC and LC-MS (m/e ~224).

- Reaction parameters such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.

化学反应分析

Types of Reactions

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

科学研究应用

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound with diverse applications, primarily in the pharmaceutical industry as an intermediate for synthesizing various compounds . It is also utilized in organic synthesis for creating complex molecules with potential biological activities.

Chemical Properties and Structure

This compound has the following characteristics :

- Chemical Formula:

- Molecular Weight: 212.03

- IUPAC Name: 2-(chloromethyl)-1-methyl-5-nitroimidazole; hydrochloride

- SMILES: CN1C(=CN=C1CCl)N+[O-].Cl

Applications in Scientific Research

2-(Chloromethyl)-1-phenyl-1H-imidazole hydrochloride is a chemical compound that has a molecular weight of 229.11 g/mol. The chloromethyl group’s reactivity allows it to participate in nucleophilic substitution reactions, such as the alkylation of thiol groups in proteins. The reaction between the thiol group of cysteine residues in proteins and the chloromethyl moiety results in a covalent bond with the sulfur atom, modifying the protein structure. Studies show that 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride exhibits biological activity, especially in bioconjugation reactions.

Pharmaceutical Industry

- This compound serves as an intermediate compound in the synthesis of several pharmaceutical products .

- It can be used to create tetrahydro-β-carboline, tetrahydroisoquinoline, and tetrahydrothienopyridine derivatives with potential anti-tumoral activity .

- The imidazole ring can interact with biomolecules such as proteins and nucleic acids. This interaction makes it a candidate for bioconjugation reactions, which are valuable in biological research.

- Its reactivity towards thiol groups allows for targeted modifications that can alter protein function or stability. This property is useful for developing targeted drug delivery systems and studying protein dynamics in cellular environments.

Development of Antitubercular and Antiparasitic Agents

- Nitroimidazopyrazinones, derived from 4(5)-nitroimidazoles, have shown antitubercular and antiparasitic activity . These compounds draw inspiration from metronidazole and related structures .

- Research has led to the development of new analogs with improved solubility and activity against organisms such as Mycobacterium tuberculosis and various kinetoplastids .

作用机制

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

- Structure : Chloromethyl group at the 4-position instead of 2-position.

- Properties : Positional isomerism alters reactivity; the 4-substituted derivative may exhibit reduced nucleophilic substitution efficiency compared to the 2-position due to steric and electronic differences.

- Applications: Limited data, but positional changes likely restrict its utility in reactions requiring 2-substituted intermediates .

1-(2-Chloroethyl)-2-ethyl-1H-imidazole Hydrochloride

- Structure : Chloroethyl (Cl-CH₂CH₂) and ethyl (C₂H₅) substituents.

- Properties: The longer chloroethyl chain increases molecular weight (MW: ~195 g/mol) and may enhance lipophilicity.

Functional Group Modifications

2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride

- Structure : Hydroxymethyl (-CH₂OH) replaces chloromethyl.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Lacks the electrophilic reactivity of the chloromethyl group, making it unsuitable for alkylation reactions.

- Applications : Intermediate in drug discovery where hydroxyl functionality is required .

2-Chloro-1-(ethoxymethyl)-1H-imidazole

- Structure : Ethoxymethyl (-CH₂OCH₂CH₃) and chloro substituents.

- Properties : Ethoxy group enhances hydrophobicity and may lower melting points. Reduced electrophilicity compared to chloromethyl limits use in nucleophilic substitutions.

- Safety : Classified as an irritant (GHS Xi), less hazardous than the chloromethyl analog .

Aromatic and Bulky Substituents

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride

- Structure : Benzyl (C₆H₅CH₂) and chloromethyl groups.

- Applications : Likely used in targeted syntheses requiring aromatic moieties, though specific applications are undocumented .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structure : Chloromethyl attached to a phenyl ring, with nitro and methyl groups.

- Properties : Nitro group introduces strong electron-withdrawing effects, altering reactivity. Phenyl ring adds rigidity and may stabilize intermediates in multi-step syntheses.

- Synthesis : Prepared via SOCl₂-mediated chlorination, similar to the target compound .

Comparative Data Table

Key Research Findings

- Reactivity : The 2-position chloromethyl group in the target compound enables efficient alkylation reactions , critical for synthesizing spiro imidazolium salts with melting points as low as -20°C when modified with fluoroalkyl chains .

- Safety Profile : Compared to ethoxymethyl or hydroxymethyl analogs, the chloromethyl group poses higher risks (e.g., corrosivity) due to its electrophilic nature .

- Structural Influence : Bulky substituents (e.g., benzyl) reduce reaction efficiency, while positional isomers (e.g., 4-chloromethyl) exhibit diminished utility in common synthetic pathways .

生物活性

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 167.06 g/mol

- Melting Point : 175-178 °C

- Solubility : Soluble in water and organic solvents.

The compound exhibits several biological activities primarily through its interaction with biological macromolecules, including proteins and nucleic acids. It has been studied for its role in modulating immune responses and its potential as an anticancer agent.

Immune Response Modulation

Research indicates that this compound can induce cytokine biosynthesis, particularly interferon α and tumor necrosis factor α, which are crucial for the immune response against viral infections and tumors . This modulation is significant in developing treatments for diseases that require enhanced immune responses.

Anticancer Activity

The compound has shown promise in treating neoplastic diseases by enhancing the immune system's ability to combat cancer cells. Studies have demonstrated that it can alter the tumor microenvironment, making it more conducive to immune cell infiltration and activity .

Case Studies and Experimental Data

- Cytokine Induction :

- Anticancer Efficacy :

- Complexation Properties :

Tables of Biological Activity

常见问题

Basic Research Question

- NMR Spectroscopy : H and C NMR are critical for confirming the imidazole ring structure and substituent positions (e.g., chloromethyl and methyl groups). Aromatic protons typically appear at δ 7.0–7.5 ppm, while methyl groups resonate near δ 3.0–3.5 ppm ().

- IR Spectroscopy : Stretching frequencies for C-Cl (~550–650 cm) and C-N (~1250 cm) bonds validate functional groups ().

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (167.038 g/mol) and fragmentation patterns ().

What safety protocols are essential when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to potential skin/eye irritation ().

- First Aid Measures :

- Stability : Avoid light, heat, and strong oxidizers to prevent decomposition into toxic gases (e.g., HCl, NO) ().

How does the compound's reactivity vary under different experimental conditions?

Advanced Research Question

- Thermal Stability : Degrades above 150°C, releasing HCl gas ().

- Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution at the chloromethyl group ().

- pH Sensitivity : Hydrolysis of the chloromethyl group occurs in basic aqueous media, forming hydroxyl derivatives ().

How can reaction conditions be optimized to reduce side products?

Advanced Research Question

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ni) to improve regioselectivity ().

- Solvent Optimization : Use dichloromethane for low-temperature reactions to suppress polymerization ().

- By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify and mitigate impurities ().

What mechanistic insights exist for its key reactions in medicinal chemistry?

Advanced Research Question

- Alkylation Mechanisms : The chloromethyl group acts as an electrophile, facilitating covalent bonding with nucleophilic residues in enzymes ().

- Cross-Coupling Reactions : Pd-catalyzed coupling with aryl halides enables structural diversification for drug candidates ().

What assays are used to evaluate its biological activity?

Advanced Research Question

- Antimicrobial Assays : Broth microdilution to determine MIC values against bacterial/fungal strains ().

- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., for kinases or proteases) quantify binding affinity ().

- Cytotoxicity Screening : MTT assays on cancer cell lines assess therapeutic potential ().

How can researchers resolve discrepancies in reported physical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。